![molecular formula C21H18N2O6 B2813208 2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923675-69-8](/img/structure/B2813208.png)
2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methods : The compound 2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one belongs to a group of chemicals that include various furochromenone derivatives. These compounds can be synthesized through multi-component reactions involving substances like substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate. Such reactions typically involve Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction, producing structures with potential biomedical applications (Zhou et al., 2013).
Chemical Characterization : Advanced spectroscopic techniques such as UV, IR, 1D and 2D NMR, and mass spectrometry are used for the characterization of such compounds. These methods have helped in identifying novel flavonoids and source compounds derived from natural sources, which can be significant in various therapeutic applications (Rahman et al., 2015).
Biological and Pharmacological Properties
Enzyme Inhibition : The chemical structures of these compounds have shown inhibition properties against enzymes like carbonic anhydrase-II, suggesting their potential in treating conditions like cystic fibrosis, glaucoma, epilepsy, leukemia, and neurological disorders. Their inhibition potential is quantified using parameters like IC50 values, indicating the concentration required to inhibit half of the enzyme activity in vitro (Rahman et al., 2015).
Kinase Inhibition : Derivatives of this compound have also been synthesized and tested as inhibitors of kinases like EGFR and VEGFR-2, which are crucial in pathways related to cancer progression. These studies involve the synthesis of novel derivatives and their subsequent testing against these kinases to explore their potential as therapeutic agents (Amr et al., 2017).
Antibacterial Activities : The antibacterial properties of related compounds have been investigated against pathogens like Staphylococcus aureus, including drug-sensitive and methicillin-resistant strains. These studies provide insights into the structural requirements for antibacterial efficacy and pave the way for the development of new antibacterial agents (Li et al., 2015).
Cytotoxicity and Antitumor Activities : Some derivatives have been designed, synthesized, and evaluated for cytotoxic activity against a range of cancer cell lines. These studies are crucial for understanding the structure-activity relationships and developing potential anticancer drugs (Dong et al., 2010).
Propriétés
IUPAC Name |
2-(2-methoxyethylamino)-8-methyl-3-(4-nitrophenyl)furo[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-12-3-8-16-15(11-12)19-18(21(24)28-16)17(20(29-19)22-9-10-27-2)13-4-6-14(7-5-13)23(25)26/h3-8,11,22H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOIYBADYZIVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC=C(C=C4)[N+](=O)[O-])NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2813126.png)
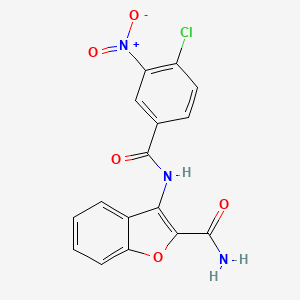
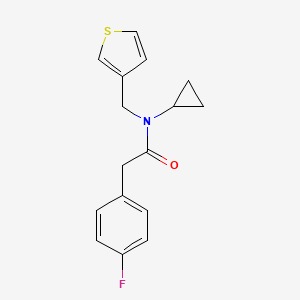
![N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2813130.png)
![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/no-structure.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-bromobenzamide](/img/structure/B2813132.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2813133.png)
![3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2813134.png)
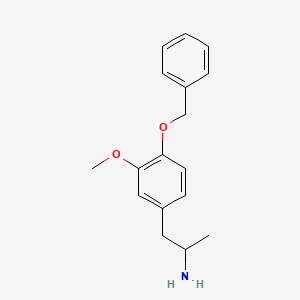
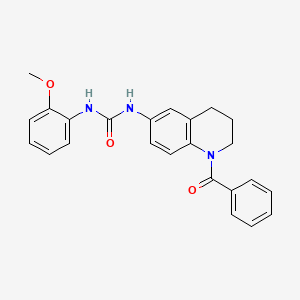
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2813142.png)
![2-(4-Chlorophenyl)-6-(4-chlorophenyl)sulfonyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813143.png)
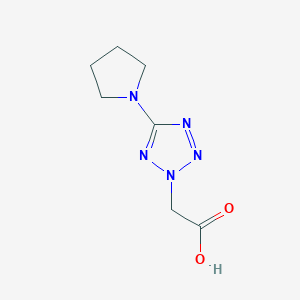
![4-{3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2813145.png)